molecular formula C16H16N2O3 B5789049 N-(2,6-dimethylphenyl)-3-methyl-2-nitrobenzamide CAS No. 54440-19-6

N-(2,6-dimethylphenyl)-3-methyl-2-nitrobenzamide

Cat. No. B5789049
CAS RN: 54440-19-6
M. Wt: 284.31 g/mol
InChI Key: JVKUOZKOHQHKFY-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-3-methyl-2-nitrobenzamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. DMNQ is a redox-active quinone that can act as an electron acceptor and donate electrons to various biological molecules. Due to its unique properties, DMNQ has been used in a variety of research applications, including the study of oxidative stress, mitochondrial function, and cell signaling pathways.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-3-methyl-2-nitrobenzamide involves its ability to accept electrons from biological molecules, such as NADH and succinate, and donate them to molecular oxygen. This process leads to the production of ROS, which can cause oxidative damage to cellular components, including proteins, lipids, and DNA. The production of ROS by this compound has been used as a tool to study the role of oxidative stress in various biological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and activate signaling pathways involved in cell proliferation and survival. In vivo studies have shown that this compound can induce oxidative stress and damage to various organs, including the liver and brain. The effects of this compound on cellular and organ function are complex and depend on a variety of factors, including concentration, exposure time, and cell type.

Advantages and Limitations for Lab Experiments

The use of N-(2,6-dimethylphenyl)-3-methyl-2-nitrobenzamide in laboratory experiments has several advantages and limitations. One advantage is that this compound can induce oxidative stress and damage to cellular components, which can be useful in studying the role of oxidative stress in various biological processes. Another advantage is that this compound is relatively easy to synthesize and can be obtained in pure form using standard laboratory techniques.
One limitation of using this compound in laboratory experiments is that it can be toxic to cells and organs at high concentrations. Another limitation is that this compound can induce non-specific effects, such as the activation of signaling pathways involved in cell proliferation and survival. These limitations must be taken into account when designing experiments using this compound.

Future Directions

There are several future directions for research involving N-(2,6-dimethylphenyl)-3-methyl-2-nitrobenzamide. One direction is to study the role of oxidative stress in various diseases using this compound as a tool. Another direction is to investigate the mechanisms by which this compound induces apoptosis in cancer cells. Additionally, research could focus on developing new derivatives of this compound with improved properties, such as increased selectivity for specific cellular targets. Finally, studies could investigate the potential use of this compound as a therapeutic agent for diseases involving oxidative stress, such as neurodegenerative disorders and cardiovascular disease.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has been widely used in scientific research. This compound can act as an electron acceptor and donate electrons to various biological molecules, leading to the production of ROS and oxidative stress. This compound has been used as a tool to study the role of oxidative stress in various biological processes and diseases. The use of this compound in laboratory experiments has several advantages and limitations, and there are several future directions for research involving this compound.

Synthesis Methods

The synthesis of N-(2,6-dimethylphenyl)-3-methyl-2-nitrobenzamide involves the reaction of 2,6-dimethylphenylamine with 3-methyl-2-nitrobenzoyl chloride in the presence of a base catalyst, such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory techniques.

Scientific Research Applications

N-(2,6-dimethylphenyl)-3-methyl-2-nitrobenzamide has been used extensively in scientific research as a tool to study oxidative stress and mitochondrial function. This compound can act as an electron acceptor and donate electrons to various biological molecules, leading to the production of reactive oxygen species (ROS) and oxidative stress. This property of this compound has been used to study the role of oxidative stress in various diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-3-methyl-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-10-6-4-7-11(2)14(10)17-16(19)13-9-5-8-12(3)15(13)18(20)21/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKUOZKOHQHKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC(=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358366
Record name ST50635259
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54440-19-6
Record name ST50635259
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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